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3-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile

PI3K isoform selectivity p110beta p110alpha

3-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile (CAS 2034582-26-6) is a synthetic small-molecule phosphoinositide 3-kinase (PI3K) inhibitor disclosed in Amgen patent US8772480 as Example 215. The compound belongs to the aminopyrazine-ether class of ATP-competitive PI3K inhibitors and is characterized by a 3-(dimethylamino)pyrazin-2-yl moiety linked via an ether bridge to a piperidine ring, which in turn bears a 3-cyanobenzamide substituent.

Molecular Formula C19H21N5O2
Molecular Weight 351.41
CAS No. 2034582-26-6
Cat. No. B2699704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile
CAS2034582-26-6
Molecular FormulaC19H21N5O2
Molecular Weight351.41
Structural Identifiers
SMILESCN(C)C1=NC=CN=C1OC2CCCN(C2)C(=O)C3=CC=CC(=C3)C#N
InChIInChI=1S/C19H21N5O2/c1-23(2)17-18(22-9-8-21-17)26-16-7-4-10-24(13-16)19(25)15-6-3-5-14(11-15)12-20/h3,5-6,8-9,11,16H,4,7,10,13H2,1-2H3
InChIKeyBBVCSHLETLLWLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile (CAS 2034582-26-6): PI3K Inhibitor Reference Standard for Isoform Profiling Studies


3-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile (CAS 2034582-26-6) is a synthetic small-molecule phosphoinositide 3-kinase (PI3K) inhibitor disclosed in Amgen patent US8772480 as Example 215 [1]. The compound belongs to the aminopyrazine-ether class of ATP-competitive PI3K inhibitors and is characterized by a 3-(dimethylamino)pyrazin-2-yl moiety linked via an ether bridge to a piperidine ring, which in turn bears a 3-cyanobenzamide substituent. Biochemically, it exhibits a moderately flat Class I PI3K inhibition profile with a slight preference for the p110β isoform, and notably weak activity against the mammalian target of rapamycin (mTOR), distinguishing it from many dual PI3K/mTOR inhibitors within the same patent family [1][2]. Its primary value for scientific procurement lies in its utility as a well-characterized tool compound for dissecting PI3K isoform-dependent signaling with minimal mTOR confounding.

Why Generic PI3K Inhibitor Substitution Is Scientifically Risky: The Case for 3-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile


The PI3K inhibitor chemical space encompasses compounds with widely divergent isoform selectivity profiles and mTOR co-inhibition liabilities. Within the same Amgen patent series (US8772480), individual examples span from highly p110α-selective inhibitors with potent mTOR activity (Ki ~2–4 nM for PI3Kα; mTOR IC50 ~26–242 nM) to p110β-biased inhibitors with negligible mTOR inhibition [1]. Substituting 3-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile with a patent-class analog without verifying the specific isoform selectivity signature and mTOR window can lead to fundamentally different biological readouts, confounding target-validation studies and misleading SAR interpretation. The quantitative evidence below establishes where this compound sits within the selectivity landscape and why generic replacement is inadvisable.

Head-to-Head Quantitative Differentiation of 3-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile from Closest Analogs


PI3K Isoform Selectivity Profile: Moderately Flat β-Favoring Signature Distinct from Highly α-Selective and Highly β-Selective Intra-Patent Analogs

In a standardized AlphaScreen panel measuring inhibition of all four Class I PI3K isoforms (human N-terminal poly-His-tagged catalytic subunits co-expressed with p85α in Sf9 baculovirus, 20 min incubation), compound 215 (BDBM50394852) exhibits Ki values of 41 nM (PI3Kβ), 63 nM (PI3Kδ), 110 nM (PI3Kγ), and 199 nM (PI3Kα), yielding a 4.9-fold window between most and least potent isoforms [1]. In contrast, intra-patent comparator BDBM125444 (US8772480, 299) shows a Ki of 61 nM against PI3Kβ in the same assay system, while BDBM50401261 (US8772480, 384) achieves Ki = 0.6 nM against PI3Kβ with a distinct selectivity profile [2]. On the α-selective end, BDBM50394857 (US8772480, 247) exhibits PI3Kα Ki = 8 nM, and BDBM125443 (US8772480, 298) shows PI3Kα Ki = 4 nM [3]. This positions compound 215 as a moderately potent, non-highly-selective PI3Kβ-favoring probe, distinct from both ultra-potent β-selective and α-selective chemotypes within the same patent.

PI3K isoform selectivity p110beta p110alpha AlphaScreen biochemical profiling

PI3K vs. mTOR Selectivity Window: A Clean PI3K Tool with Negligible mTOR Confounding Compared to Dual PI3K/mTOR Inhibitors

Compound 215 (BDBM50394852) demonstrates an mTOR IC50 of 10,000 nM in the Lanthascreen FRET assay measuring recombinant GST-tagged mTOR-mediated 4EBP1 phosphorylation [1]. This corresponds to a PI3Kβ/mTOR selectivity ratio of approximately 244-fold (10,000 nM / 41 nM). In stark contrast, intra-patent compound BDBM50401253 (US8772480, 328) shows an mTOR IC50 of 26 nM alongside a PI3Kα Ki of 2 nM (ratio ~13), and BDBM125443 (US8772480, 298) exhibits an mTOR IC50 of 242 nM with a PI3Kα Ki of 4 nM (ratio ~61) [2]. The ~19-fold greater mTOR selectivity window of compound 215 relative to compound 298, and the ~9-fold advantage over compound 328, establish it as a considerably cleaner PI3K probe for experiments where concomitant mTOR inhibition would confound phenotypic readouts.

mTOR selectivity PI3K/mTOR dual inhibitor kinase selectivity profiling FRET assay

Intra-Patent Structural Differentiation: 3-Dimethylamino-Pyrazin-2-yl Ether Motif vs. Alternative Heterocyclic Linkers

The compound features a distinctive 3-(dimethylamino)pyrazin-2-yl moiety connected via an ether linkage to the piperidine ring, as opposed to the 2-aminopyrimidine and aniline-based linkers found in many other patent examples (e.g., BDBM125443 and BDBM50401253 utilize a 2-amino-4-methoxypyrimidine scaffold connected through a benzylic amine linkage) [1]. The dimethylamino substituent at the 3-position of the pyrazine ring introduces a tertiary amine capable of engaging the solvent-exposed region of the PI3K ATP-binding pocket via hydrogen bonding with the pyrazine N4 and hydrophobic contacts with the N-dimethyl group, while the ether oxygen provides conformational flexibility distinct from the more rigid aniline/benzylamine linkers in comparator compounds [2]. This structural divergence is consistent with the observed selectivity shift away from PI3Kα and mTOR toward a more balanced isoform profile.

SAR dimethylamino-pyrazine ether linker aminopyrazine medicinal chemistry

PI3Kδ and PI3Kγ Sub-Profile: Balanced Activity Across Immune-Relevant Isoforms vs. δ-Sparing or γ-Sparing Analogs

Within the same AlphaScreen panel, compound 215 exhibits Ki values of 63 nM for PI3Kδ and 110 nM for PI3Kγ, yielding a δ/β ratio of 1.5 and a γ/β ratio of 2.7 [1]. This near-equipotent activity across β, δ, and γ isoforms contrasts with comparator BDBM50396814 (US8772480, 37), which shows a PI3Kδ Ki of 84 nM but with unknown β and γ activity [2]. More broadly, this balanced δ/γ profile distinguishes compound 215 from highly β-selective chemotypes (e.g., BDBM50401261, PI3Kβ Ki = 0.6 nM with substantial selectivity over other isoforms) that may spare PI3Kδ- and PI3Kγ-mediated immune functions, and from PI3Kδ-selective inhibitors (e.g., idelalisib class) that lack β coverage [3]. The compound's 3-fold β-over-γ preference provides a defined but non-extreme selectivity gradient suitable for studying coordinated PI3K isoform contributions in immune cell models.

PI3Kdelta PI3Kgamma immune cell signaling isoform selectivity inflammation

Recommended Research Applications for 3-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile Based on Verified Differentiation Evidence


PI3Kβ-Dependent Thrombosis and Platelet Function Studies Requiring Minimal mTOR Interference

The compound's PI3Kβ Ki of 41 nM combined with negligible mTOR inhibition (IC50 = 10,000 nM, ~244-fold window) makes it an appropriate chemical probe for studying PI3Kβ-mediated platelet aggregation and thrombus formation without mTOR-driven confounding effects on protein synthesis and cell growth. Unlike dual PI3K/mTOR inhibitors from the same patent (e.g., compound 328, mTOR IC50 = 26 nM), this compound allows clean attribution of anti-thrombotic phenotypes to PI3Kβ blockade [1].

Oncogenic PI3K Pathway Dissection in PTEN-Deficient Tumor Models

PTEN-null tumors are often dependent on PI3Kβ signaling. The compound's moderate β potency (Ki = 41 nM) and its balanced residual activity against PI3Kα (Ki = 199 nM) provide a defined pharmacological window for dose-response studies in PTEN-deficient cancer cell lines where complete PI3Kβ ablation is not desired. The ~5-fold α/β selectivity allows dose-dependent titration of PI3Kβ engagement while partially sparing PI3Kα-dependent metabolic functions, in contrast to highly β-selective inhibitors (e.g., compound 384, β Ki = 0.6 nM) that saturate β inhibition at low concentrations [2][3].

Immune Cell Signaling Studies Requiring Coordinated PI3Kδ and PI3Kγ Coverage

With PI3Kδ Ki = 63 nM and PI3Kγ Ki = 110 nM (only 2.7-fold weaker than PI3Kβ), this compound offers near-simultaneous engagement of the major leukocyte-enriched PI3K isoforms. This balanced profile is well-suited for studying B-cell, T-cell, and neutrophil chemotaxis assays where both δ and γ isoforms contribute to phenotype. It avoids the strong δ or γ bias of isoform-selective clinical candidates and enables a more integrated view of PI3K-dependent immune signaling [1].

Medicinal Chemistry SAR Exploration Starting from a Dimethylamino-Pyrazine Ether Scaffold

The 3-(dimethylamino)pyrazin-2-yl ether motif represents a synthetically tractable and structurally distinct scaffold within the PI3K inhibitor landscape. The compound's well-characterized biochemical profile across all four Class I isoforms and mTOR provides a robust reference point for scaffold-hopping and fragment-growing campaigns. Researchers procuring this compound as an SAR starting point can systematically modify the benzonitrile substituent, the piperidine stereochemistry, or the dimethylamino group while benchmarking potency shifts against the established AlphaScreen panel data [2].

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